molecular formula C22H30ClN3O6 B1664451 Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1) CAS No. 50734-37-7

Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1)

Cat. No. B1664451
CAS RN: 50734-37-7
M. Wt: 467.9 g/mol
InChI Key: GPAYQWCBDCAQTE-WLHGVMLRSA-N
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Description

AHR-5859 fumarate is a biochemical.

Scientific Research Applications

Polymorphism and Characterization

  • Benzamide derivatives, including the specific compound of interest, have been extensively studied for their polymorphic forms, which are characterized by different physical and chemical properties. For instance, two polymorphs of a similar compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), were prepared and characterized using X-ray powder diffractometry, thermal analysis, and spectroscopy methods. These studies reveal differences in their thermal stability and structural vibrations (Yanagi et al., 2000).

Synthesis and Neuroleptic Activity

  • Research has been conducted on the synthesis of benzamide derivatives for potential neuroleptic (antipsychotic) activity. This includes studies on the inhibitory effects of these compounds on stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).

Optical Isomers and Pharmacological Activity

  • The synthesis and evaluation of optical isomers of benzamide derivatives have been explored, revealing their varying affinities for serotonin receptors and implications for gastrointestinal motility. This area of research underscores the significance of stereochemistry in drug design and efficacy (Yanagi et al., 1999).

Radiopharmaceutical Applications

  • Benzamide derivatives have also been utilized in the field of radiopharmaceuticals. For example, certain compounds have been synthesized for use as tracers in gamma-emission tomography, demonstrating their potential in medical imaging and diagnostic procedures (Bobeldijk et al., 1990).

Selective Serotonin Receptor Agonists

  • Some benzamide derivatives have been identified as selective serotonin 4 receptor agonists. These compounds show promise as prokinetic agents, potentially offering novel treatments for gastrointestinal disorders with reduced side effects (Sonda et al., 2004).

Dopamine Receptor Antagonists

  • Studies on benzamide derivatives have also focused on their role as dopamine receptor antagonists. This research is particularly relevant in the development of antipsychotic medications, highlighting the therapeutic potential of these compounds in treating conditions like schizophrenia (Ohmori et al., 1996).

properties

CAS RN

50734-37-7

Product Name

Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1)

Molecular Formula

C22H30ClN3O6

Molecular Weight

467.9 g/mol

IUPAC Name

4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H26ClN3O2.C4H4O4/c1-24-17-10-16(20)15(19)9-14(17)18(23)21-12-7-8-22(11-12)13-5-3-2-4-6-13;5-3(6)1-2-4(7)8/h9-10,12-13H,2-8,11,20H2,1H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GPAYQWCBDCAQTE-WLHGVMLRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=C/C(=O)O)\C(=O)O

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=CC(=O)O)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AHR-5859 fumarate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1)
Reactant of Route 2
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1)
Reactant of Route 3
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1)
Reactant of Route 4
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1)
Reactant of Route 5
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1)
Reactant of Route 6
Reactant of Route 6
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1)

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